Acid Brown 425 is a synthetic dye classified as an acid dye, primarily utilized in the textile, leather, and paper industries. Its chemical structure is represented by the formula , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . This compound is recognized for its vibrant brown color and excellent wash fastness, making it suitable for dyeing protein-based fibers such as wool and silk, as well as synthetic fibers like nylon .
This multi-step synthesis requires careful control of reaction conditions to ensure the desired product quality and yield .
The biological activity of Acid Brown 425 has been a subject of research due to its potential toxicological effects. Studies indicate that exposure to acid dyes can lead to skin irritation and allergic reactions in sensitive individuals. Additionally, some acid dyes have been shown to exhibit mutagenic properties under specific conditions . The environmental impact of Acid Brown 425 is also a concern, as it can contribute to water pollution when not properly treated during industrial processes.
Acid Brown 425 is widely used in various applications:
Research on Acid Brown 425 has focused on its interactions with different substrates and environmental factors. Interaction studies indicate that the dye has a high affinity for cationic groups in fibers, which facilitates strong bonding during the dyeing process. Additionally, studies have explored the adsorption characteristics of Acid Brown 425 on activated carbon as a method for wastewater treatment, demonstrating its potential for removal from industrial effluents .
Acid Brown 425 shares similarities with other acid dyes but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Acid Brown 19 | C.I. Acid Brown 19 | Used for similar applications; less stable than Acid Brown 425. |
| Acid Black 52 | C.I. Acid Black 52 | Offers darker shades but may have lower wash fastness compared to Acid Brown 425. |
| Acid Red 73 | C.I. Acid Red 73 | Known for vibrant red shades; used in textiles but differs in color application. |
| Acid Yellow 36 | C.I. Acid Yellow 36 | Provides yellow hues; often used alongside brown dyes for mixed applications. |
| Acid Violet 17 | C.I. Acid Violet 17 | Offers purple shades; used in similar industries but varies in application methods. |
Acid Brown 425's unique combination of color stability and wash fastness makes it particularly valuable in industries where durability is essential .
Acid Brown 425 belongs to the class of azo metal complex dyes, characterized by the presence of azo linkages (-N=N-) within its molecular framework [1] [7]. The compound exhibits the typical structural features of metal complex azo dyes, where the azo group serves as both a chromophore and a coordination site for metal ion complexation [15]. The molecule contains multiple functional groups capable of forming coordination complexes with transition metals, including hydroxyl groups and the azo nitrogen atoms, which provide the necessary donor atoms for metal chelation [27].
The azo metal complex structure is stabilized through the formation of five- or six-membered chelate rings with metal ions such as chromium, cobalt, or nickel [15] [27]. These structural features contribute to the enhanced stability and improved light fastness properties characteristic of metal complex dyes compared to their non-metallized counterparts [21].
The molecular formula of Acid Brown 425 is definitively established as C20H16N4O7S [2] [6]. This formula indicates the presence of twenty carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, seven oxygen atoms, and one sulfur atom within the molecular structure [2]. The elemental composition reflects the complex nature of this azo dye, incorporating multiple aromatic rings connected through azo linkages, along with various functional groups including hydroxyl, carboxylic acid, and sulfonic acid moieties [2] [10].
The International Union of Pure and Applied Chemistry nomenclature for Acid Brown 425 is systematically designated as 2-(2-{2,4-dihydroxy-5-[2-(2-methyl-4-sulfophenyl)diazen-1-yl]phenyl}diazen-1-yl)benzoic acid [2]. This comprehensive name accurately describes the complete molecular structure, indicating the positions of substituent groups and the connectivity of the aromatic rings through diazen linkages [2]. The nomenclature reveals the presence of two hydroxyl groups at positions 2 and 4 of one benzene ring, a methyl group at position 2 of another aromatic ring, and both sulfonic acid and carboxylic acid functional groups [2].
Acid Brown 425 exists as a fine crystalline powder with characteristic brown coloration [7] [8]. The powder exhibits a uniform particle size distribution typical of synthetic organic dyes, with particles displaying regular morphological features [14]. The bulk density of the powder ranges from 450 to 500 kilograms per cubic meter, indicating a relatively dense packing arrangement of the crystalline particles [14]. The powder morphology contributes significantly to the dye's handling properties and dissolution characteristics in aqueous media [33].
The molecular weight of Acid Brown 425 is precisely determined to be 456.43 grams per mole [2] [10]. This molecular weight value is consistent with the established molecular formula C20H16N4O7S and reflects the substantial size of the molecule due to the presence of multiple aromatic rings and functional groups [2]. The relatively high molecular weight contributes to the compound's stability and influences its solubility characteristics in various solvents [10].
The organoleptic properties of Acid Brown 425 are characterized by its distinctive brown hue and powder form [7] [8]. The compound exhibits no discernible odor under normal handling conditions and appears as a homogeneous brown powder with consistent coloration throughout [7]. The dye content typically exceeds 98 percent, indicating high purity of the commercial product [7] [8]. The material demonstrates good flow properties typical of fine organic powders, facilitating ease of handling and processing in industrial applications [6].
The ultraviolet-visible absorption spectrum of Acid Brown 425 displays characteristic features typical of azo metal complex dyes, with absorption maxima occurring in the visible region between 400 and 500 nanometers [17] [24]. The compound exhibits strong absorption bands attributable to π-π* transitions within the conjugated azo system, resulting in the characteristic brown coloration [17]. The absorption profile shows multiple bands due to the presence of extended conjugation through the azo linkages connecting the aromatic rings [24]. Solvatochromic effects have been observed, with the absorption maximum showing dependence on the polarity and hydrogen-bonding characteristics of the solvent medium [24].
The infrared spectrum of Acid Brown 425 reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [18] [25]. The azo group (-N=N-) exhibits its characteristic stretching vibration in the region of 1458 to 1411 wavenumbers [18] [25]. Hydroxyl groups (-OH) display broad absorption bands between 3400 and 3309 wavenumbers due to O-H stretching vibrations [18] [25]. The carboxylic acid functionality shows a strong absorption band at 1643 to 1604 wavenumbers corresponding to C=O stretching [18] [25]. Sulfonic acid groups contribute absorption bands in the range of 1141 to 1010 wavenumbers for S=O stretching vibrations [18] [25]. Additional bands corresponding to C-N stretching appear between 1382 and 1049 wavenumbers [18] [25].
Nuclear magnetic resonance spectroscopy of Acid Brown 425 provides detailed structural information through both proton and carbon-13 spectra [19] [22]. Proton nuclear magnetic resonance spectra typically show aromatic proton signals in the range of 6.5 to 8.5 parts per million, with chemical shifts influenced by the electronic environment created by the azo linkages and substituent groups [19] [26]. Carbon-13 nuclear magnetic resonance spectra display signals for aromatic carbons between 110 and 160 parts per million, with specific chemical shifts dependent on the proximity to electron-withdrawing or electron-donating substituents [19] [26]. The nuclear magnetic resonance data confirms the predominant existence of the compound in its azo form rather than the hydrazone tautomer in solution [19] [26].
Acid Brown 425 demonstrates moderate solubility in water, with enhanced dissolution at elevated temperatures [14]. At 60 degrees Celsius, the compound exhibits a solubility of 40 grams per liter in water [14]. At room temperature, the dye maintains reasonable aqueous solubility, making it suitable for textile and leather dyeing applications [7] [8]. The presence of both sulfonic acid and carboxylic acid functional groups contributes to the hydrophilic character of the molecule, facilitating water solubility [2]. The compound shows slight solubility in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and pyridine, while remaining insoluble in alcohols, ketones, hydrocarbons, and esters [14].
The thermal solubility behavior of Acid Brown 425 follows typical patterns observed for organic dyes, with increased solubility at elevated temperatures [20]. The compound exhibits enhanced dissolution kinetics and higher equilibrium solubility concentrations as temperature increases [20]. The thermal stability of the dissolved dye shows dependence on temperature, with the molecule maintaining structural integrity up to moderate temperatures before thermal decomposition occurs [28] [29]. Temperature effects on the absorption spectrum are minimal within normal processing temperature ranges, indicating good thermal stability of the chromophoric system [20].
The solubility of Acid Brown 425 exhibits significant pH dependence due to the presence of ionizable functional groups including carboxylic acid and sulfonic acid moieties [14] [20]. The compound shows a pH value of 8.5 to 9.5 when dissolved at a concentration of 10 grams per liter at 20 degrees Celsius, indicating slightly alkaline conditions [14]. At higher pH values, the increased deprotonation of acidic functional groups enhances water solubility through improved ionic character [20]. Conversely, at lower pH values, protonation of functional groups may reduce solubility and potentially affect the spectroscopic properties of the compound [20]. The pH-dependent solubility behavior is crucial for optimizing dyeing conditions and achieving desired color properties in textile applications [20].
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O7S [2] |
| Molecular Weight | 456.43 g/mol [2] [10] |
| CAS Registry Number | 119509-49-8 [1] [2] |
| Physical Form | Brown Powder [7] [8] |
| Bulk Density | 450-500 kg/m³ [14] |
| Water Solubility (60°C) | 40 g/L [14] |
| pH Value (10 g/L, 20°C) | 8.5-9.5 [14] |
| Dye Content | >98% [7] [8] |
| Spectroscopic Method | Characteristic Value/Range |
|---|---|
| UV-Visible λmax | 400-500 nm [17] [24] |
| IR Azo Group (-N=N-) | 1458-1411 cm⁻¹ [18] [25] |
| IR Hydroxyl (-OH) | 3400-3309 cm⁻¹ [18] [25] |
| IR Carboxylic Acid (-COOH) | 1643-1604 cm⁻¹ [18] [25] |
| IR Sulfonic Acid (-SO3H) | 1141-1010 cm⁻¹ [18] [25] |
| ¹H NMR Aromatic Protons | 6.5-8.5 ppm [19] [26] |
| ¹³C NMR Aromatic Carbons | 110-160 ppm [19] [26] |
| Solvent | Solubility |
|---|---|
| Water (60°C) | 40 g/L [14] |
| Water (room temperature) | Soluble [7] [8] |
| Dimethylformamide | Slightly soluble [14] |
| Dimethyl sulfoxide | Slightly soluble [14] |
| Pyridine | Slightly soluble [14] |
| Alcohols | Insoluble [14] |
| Ketones | Insoluble [14] |
| Hydrocarbons | Insoluble [14] |
The synthesis of Acid Brown 425 begins with the critical diazotization step, which forms the foundation for subsequent azo coupling reactions. The process involves the conversion of anthranilic acid (2-aminobenzoic acid) into its corresponding diazonium salt under carefully controlled conditions [1] [2].
The diazotization reaction is initiated by treating anthranilic acid with sodium nitrite in the presence of hydrochloric acid at temperatures maintained between 0-5°C [3] [1] [2]. This low temperature regime is essential for maintaining the stability of the diazonium intermediate, as these compounds are inherently unstable and prone to decomposition at elevated temperatures [4]. The reaction mechanism proceeds through the formation of nitrous acid in situ, which subsequently reacts with the amino group to form the diazonium chloride salt.
Temperature control represents a critical parameter throughout the diazotization process. The reaction mixture must be maintained in an ice bath to prevent premature decomposition of the diazonium species [5]. Monitoring is typically conducted using starch-iodide test paper to confirm complete conversion of the amine starting material [5]. The reaction is considered complete when excess nitrous acid is detected, indicating that all available amino groups have been converted to diazonium functionality.
pH optimization during the diazotization step requires careful balance between reaction efficiency and product stability. The strongly acidic conditions (typically pH 1-2) necessary for diazonium salt formation must be maintained throughout the reaction period [3]. Deviations from optimal pH conditions can result in incomplete diazotization or unwanted side reactions that compromise product quality and yield.
| Parameter | Value | Reference |
|---|---|---|
| Diazotization Temperature | 0-5°C | Citations 22, 27, 32 |
| Coupling Temperature | 15-20°C | Citation 22 |
| pH Range (Coupling) | 7-8 | Citations 22, 25 |
| Dye Content | >98% | Citations 2, 23 |
| Solubility | Soluble in water | Citations 2, 23 |
| Light Fastness | Variable (2-7) | Citation 6 |
| Washing Fastness | Variable (3-5) | Citation 6 |
| Chromium Complex Shift | 95nm bathochromic | Citation 22 |
The formation of metal complexes represents a crucial aspect of Acid Brown 425 synthesis, significantly influencing the final properties of the dye. The compound exists primarily as a chromium complex, classified as an azo metal complex dye [6] [7]. The metallization process involves the coordination of chromium ions with the organic ligand structure, creating enhanced stability and improved fastness properties.
Chromium complexation occurs through the formation of coordination bonds between the metal center and specific donor atoms within the dye molecule. In the case of Acid Brown 425, the complexation involves coordination through oxygen and nitrogen atoms present in the hydroxyl and azo linkage positions [3] [8]. The resulting 1:2 chromium complex exhibits significantly different spectroscopic properties compared to the uncomplexed ligand.
The metal coordination process results in substantial bathochromic shifts in the absorption spectrum. Research indicates that chromium complexes of similar azo dyes demonstrate bathochromic shifts of up to 95 nanometers compared to their metal-free counterparts [3]. This shift toward longer wavelengths is attributed to the electronic effects of metal coordination, which alters the energy levels of the molecular orbitals involved in electronic transitions.
Complex formation occurs under specific temperature and pH conditions that favor metal coordination while preventing precipitation or decomposition. The metallization process typically requires temperatures between 55-70°C and pH conditions around 6.5 [3] [9]. The reaction proceeds through the gradual addition of chromium salts to the alkaline solution of the azo dye, followed by controlled heating to promote complex formation.
| Step | Temperature | pH Conditions | Duration |
|---|---|---|---|
| 1. Preparation of Diazonium Salt | 0-5°C | Acidic (HCl) | 1-2 hours |
| 2. Coupling Reaction | 15-20°C | 7-8 (Na2CO3) | 4-5 hours |
| 3. Metallization | 55-70°C | 6.5 | 4-5 hours |
| 4. Precipitation and Filtration | Room temperature | 1.0 (HCl) | 30 minutes |
| 5. Washing and Purification | Room temperature | Neutral | 2-3 cycles |
| 6. Drying and Grinding | 70-80°C | N/A | Until constant weight |
Industrial synthesis of Acid Brown 425 requires sophisticated process control to ensure consistent product quality and economic viability. The manufacturing process involves multiple sequential steps, each requiring precise control of reaction parameters including temperature, pH, concentration, and reaction time [3] [1] [2].
The production methodology begins with the preparation of starting materials in appropriate stoichiometric ratios. Anthranilic acid serves as the primary diazo component, while resorcinol functions as the coupling component [1] [2]. The industrial process must account for the handling of potentially hazardous materials, including concentrated hydrochloric acid and sodium nitrite, requiring appropriate safety measures and waste management protocols.
Scale-up considerations for industrial production include heat transfer limitations, mixing efficiency, and reaction time optimization. Large-scale reactors must provide adequate temperature control during the exothermic coupling reaction while maintaining uniform distribution of reactants [3]. The metallization step presents particular challenges due to the need for precise pH control and gradual metal salt addition to prevent localized precipitation.
Equipment requirements for industrial production include specialized reaction vessels capable of maintaining low temperatures during diazotization, efficient mixing systems for homogeneous reaction conditions, and filtration equipment for product isolation [1] [2]. Temperature control systems must be capable of rapid cooling for the diazotization step and controlled heating for the metallization process.
Quality control during industrial production involves continuous monitoring of critical process parameters and intermediate product quality. In-process testing includes pH measurement, temperature monitoring, and spectroscopic analysis of reaction progress [3] [5]. The completion of each reaction step is verified through analytical methods such as thin-layer chromatography and colorimetric testing.
Accurate determination of dye content represents a fundamental quality control requirement for Acid Brown 425 production. The standard specification requires a minimum dye content of 98%, ensuring consistent performance in end-use applications [6] [7]. Quantitative analysis employs multiple analytical techniques to provide comprehensive assessment of product purity and composition.
Spectrophotometric methods form the primary approach for dye content determination, utilizing the characteristic absorption properties of the chromophore system. UV-visible spectroscopy measurements are conducted at the wavelength of maximum absorption, typically in the range of 400-500 nanometers for brown acid dyes [10] [11]. The method provides detection limits in the range of 2-12 μg/mL, suitable for routine quality control applications [11].
High-performance liquid chromatography (HPLC) offers enhanced specificity for dye content analysis, particularly when combined with photodiode array detection. The chromatographic method enables separation of the target compound from potential impurities and degradation products [12]. Analysis times of 20-30 minutes are typical for conventional HPLC methods, though ultra-performance liquid chromatography (UPLC) can reduce analysis time to 2-5 minutes [12].
Validation of analytical methods for dye content determination requires assessment of accuracy, precision, linearity, and detection limits. The relative standard deviation for replicate measurements should not exceed 2-4% to ensure acceptable precision [10] [13]. Calibration curves must demonstrate linearity over the expected concentration range with correlation coefficients exceeding 0.998 [10].
| Method | Application | Detection Range |
|---|---|---|
| UV-Visible Spectrophotometry | Dye content determination, λmax analysis | 2-12 μg/mL |
| High Performance Liquid Chromatography | Impurity profiling, quantitative analysis | 0.1-1000 mg/L |
| Infrared Spectroscopy | Functional group identification | All functional groups |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peaks |
| Thin Layer Chromatography | Reaction monitoring, purity assessment | Semi-quantitative |
| Elemental Analysis | Composition verification | Elemental composition |
Comprehensive impurity profiling ensures product safety and regulatory compliance while identifying potential sources of quality variation. The analytical approach combines multiple techniques to detect and quantify impurities ranging from residual starting materials to process-related degradation products [12] [14] [15].
High-performance liquid chromatography serves as the primary method for impurity profiling, providing both qualitative identification and quantitative determination of individual impurities [12]. The method enables detection of impurities at levels as low as 0.1%, meeting regulatory requirements for pharmaceutical and food-grade applications [15]. Ultra-performance liquid chromatography offers enhanced resolution and reduced analysis time, facilitating rapid screening of multiple samples [12].
Mass spectrometric detection combined with chromatographic separation provides structural information for unknown impurities [14]. Liquid chromatography-mass spectrometry (LC-MS) methods achieve detection limits at the parts-per-billion level, enabling identification of trace impurities that may impact product performance or safety [14]. Gas chromatography-mass spectrometry (GC-MS) complements LC-MS for the analysis of volatile impurities and thermal degradation products.
Nuclear magnetic resonance (NMR) spectroscopy offers unique capabilities for structural elucidation of unknown impurities when isolated in sufficient quantity [15]. The technique provides detailed information about molecular connectivity and functional group arrangement, enabling definitive identification of impurity structures. However, the relatively low sensitivity of NMR requires concentration or isolation of impurities for effective analysis.
| Analytical Method | Detection Limit | Analysis Time | Primary Application |
|---|---|---|---|
| High Performance Liquid Chromatography | 0.1-1% | 20-30 minutes | Quantitative impurity analysis |
| Ultra Performance Liquid Chromatography | 0.01-0.1% | 2-5 minutes | Rapid screening |
| Gas Chromatography-Mass Spectrometry | ppm levels | 10-15 minutes | Volatile impurities |
| Liquid Chromatography-Mass Spectrometry | ppb levels | 5-10 minutes | Structural identification |
| Nuclear Magnetic Resonance | 0.1-1% | 30-60 minutes | Unknown structure elucidation |
| Infrared Spectroscopy | Major impurities | 2-5 minutes | Functional group analysis |
Environmental sustainability concerns have driven the development of green chemistry approaches for acid dye synthesis, focusing on reduced solvent usage, catalyst recovery, and waste minimization. These methodologies aim to maintain product quality while significantly reducing environmental impact [16] [17] [18].
Solvent-free synthesis represents a major advancement in environmentally friendly dye production. Research has demonstrated successful azo coupling reactions using grinding methods with magnetic solid acid catalysts, eliminating the need for organic solvents [16]. The approach utilizes sulfonic acid functionalized magnetic iron oxide nanoparticles as recyclable catalysts, enabling reaction at room temperature with excellent conversion rates.
Magnetic catalyst recovery systems offer significant advantages for industrial implementation of green synthesis methods. The magnetic properties of the catalyst enable easy separation and recovery using external magnetic fields, allowing multiple reuse cycles without significant loss of catalytic activity [16]. This approach reduces both catalyst costs and waste generation compared to conventional homogeneous acid catalysts.
Room temperature reaction conditions contribute to energy conservation and simplified process control. Unlike traditional acid dye synthesis requiring low-temperature diazotization followed by controlled heating, green chemistry approaches demonstrate successful coupling reactions at ambient temperature [16] [19]. This eliminates the energy requirements for cooling and heating cycles while maintaining product quality.
Water-based processing represents current standard practice for most acid dye synthesis, but optimization of water usage and treatment methods continues to evolve [17] [18]. Advanced water treatment technologies enable recycling of process water, reducing both consumption and wastewater generation. Combined with improved precipitation and filtration techniques, these approaches minimize environmental impact while maintaining economic viability.
| Approach | Environmental Benefit | Implementation Status |
|---|---|---|
| Solvent-free synthesis | Eliminates organic solvent waste | Research phase |
| Magnetic catalyst recovery | Reusable catalyst system | Research phase |
| Room temperature reactions | Lower energy requirements | Limited application |
| Reduced acid consumption | Reduced chemical waste | Under investigation |
| Water-based processes | Safer reaction medium | Standard practice |
| Microwave-assisted synthesis | Faster reaction times | Emerging technology |